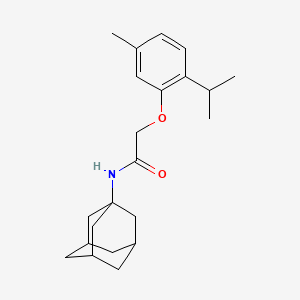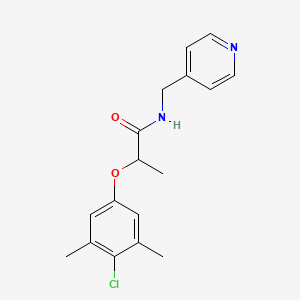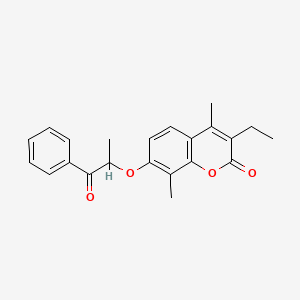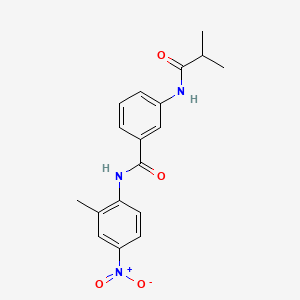![molecular formula C18H24ClN5O2 B4056556 N-[(1S)-1-(4-chlorophenyl)ethyl]-4-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4056556.png)
N-[(1S)-1-(4-chlorophenyl)ethyl]-4-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide
Descripción general
Descripción
N-[(1S)-1-(4-chlorophenyl)ethyl]-4-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H24ClN5O2 and its molecular weight is 377.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.1618527 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction and Receptor Binding
N-[(1S)-1-(4-chlorophenyl)ethyl]-4-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide has been studied for its potent and selective antagonism at specific receptors, exemplified by research into similar compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), which targets the CB1 cannabinoid receptor. Such studies provide insights into the conformational requirements and molecular interactions that govern receptor affinity and activity, aiding in the design of receptor-specific drugs (Shim et al., 2002).
Synthesis and Chemical Modification
The synthesis and chemical modification of triazole derivatives, including those related to this compound, have been extensively researched. Studies detail various synthetic routes and modifications to improve the physicochemical properties, increase potency, or enhance selectivity for specific biological targets. For instance, the development of Lewis basic catalysts from l-piperazine-2-carboxylic acid derived N-formamides for the hydrosilylation of N-aryl imines illustrates the potential of structurally related compounds in catalysis and synthetic organic chemistry (Wang et al., 2006).
Antimicrobial and Anticancer Activities
Research into triazole derivatives also explores their antimicrobial and anticancer activities. For example, studies on new 1,2,4-triazole derivatives have shown that certain modifications can lead to compounds with significant antimicrobial properties. This research is critical for developing new therapeutic agents against resistant microbial strains and identifying novel anticancer candidates (Bektaş et al., 2010).
Pharmacological Effects
The pharmacological effects of compounds structurally related to this compound, including their potential as antidepressants and their interaction with serotonin receptors, have been the subject of comparative studies. These studies contribute to our understanding of the neurochemical mechanisms underlying their pharmacological actions and their potential therapeutic applications (Cioli et al., 1984).
Propiedades
IUPAC Name |
N-[(1S)-1-(4-chlorophenyl)ethyl]-4-[4-(2-hydroxyethyl)triazol-1-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5O2/c1-13(14-2-4-15(19)5-3-14)20-18(26)23-9-6-17(7-10-23)24-12-16(8-11-25)21-22-24/h2-5,12-13,17,25H,6-11H2,1H3,(H,20,26)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQKJBVCBYKHEY-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)N2CCC(CC2)N3C=C(N=N3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)NC(=O)N2CCC(CC2)N3C=C(N=N3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-2-(4-tert-butylbenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4056474.png)
![2-({1-[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]-2,5-dioxo-3-pyrrolidinyl}thio)nicotinic acid](/img/structure/B4056480.png)
![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-4-(phenoxymethyl)benzamide](/img/structure/B4056483.png)
![methyl 4-{[3-(benzoylamino)benzoyl]amino}benzoate](/img/structure/B4056485.png)

![7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4056491.png)

![N-(3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B4056500.png)

![N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B4056514.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N-methylurea trifluoroacetate](/img/structure/B4056551.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B4056562.png)
